N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce thiols.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(4-chlorophenyl)methyl]ethanediamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6S2/c1-14-12-17(9-10-18(14)27-2)30(25,26)22-13-20(19-4-3-11-28-19)29(23,24)16-7-5-15(21)6-8-16/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFZOMHFYERAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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